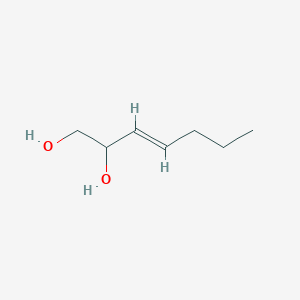
Hept-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hept-3-ene-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions: Hept-3-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. The reaction proceeds as follows:
Hydroboration: Hept-3-yne is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Hept-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form heptane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Hept-3-ene-1,2-dione or hept-3-ene-1-al.
Reduction: Heptane-1,2-diol.
Substitution: Hept-3-ene-1,2-dichloride or hept-3-ene-1,2-dibromide.
科学的研究の応用
Hept-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of hept-3-ene-1,2-diol depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the reactive sites, undergoing electron transfer to form carbonyl compounds. In biological systems, its mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.
類似化合物との比較
Hept-3-ene-1,2-diol can be compared with other similar compounds, such as:
Hept-3-ene-1,7-diol: Similar structure but with hydroxyl groups at different positions.
Heptane-1,2-diol: Lacks the double bond, making it less reactive in certain chemical reactions.
Hept-3-ene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness: this compound’s combination of hydroxyl groups and a double bond makes it a versatile compound in organic synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further highlight its uniqueness.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
(E)-hept-3-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h4-5,7-9H,2-3,6H2,1H3/b5-4+ |
InChIキー |
ODEOVZOBLABBOL-SNAWJCMRSA-N |
異性体SMILES |
CCC/C=C/C(CO)O |
正規SMILES |
CCCC=CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
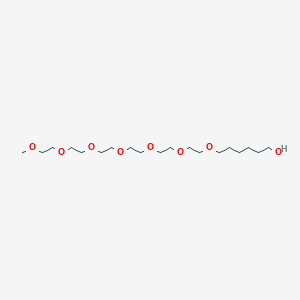
![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
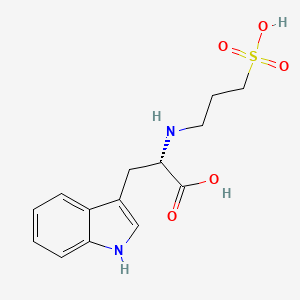

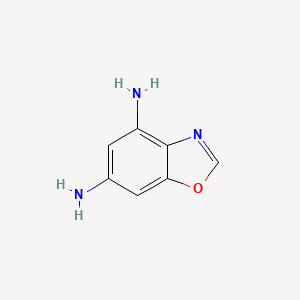
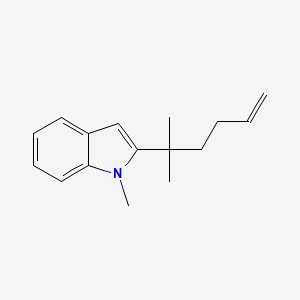
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

